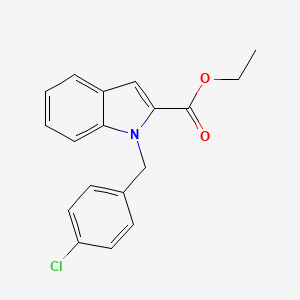

Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate

Beschreibung

Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate is a synthetic indole derivative characterized by a 4-chlorobenzyl group at the N1 position and an ethyl ester at the C2 position of the indole core. Its synthesis involves alkylation of ethyl 1H-indole-2-carboxylate with 1-chloro-4-(chloromethyl)benzene in dimethylformamide (DMF) using potassium carbonate as a base, yielding 72% of the product after purification . Key spectroscopic data include:

- Molecular weight: 314.0 (M+H).

- 1H NMR (DMSO-d6): δ 7.74 (d, J = 8.0 Hz, 1H), 7.59 (d, J = 8.5 Hz, 1H), 5.85 (s, 2H, benzyl CH2), 4.29 (q, J = 7.1 Hz, 2H, ethyl CH2).

This compound serves as a scaffold for medicinal chemistry, particularly in developing kinase inhibitors and antimicrobial agents .

Eigenschaften

IUPAC Name |

ethyl 1-[(4-chlorophenyl)methyl]indole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO2/c1-2-22-18(21)17-11-14-5-3-4-6-16(14)20(17)12-13-7-9-15(19)10-8-13/h3-11H,2,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNFBFLWZUXLNOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=CC=CC=C2N1CC3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Substitution at the 1-Position: The 1-position of the indole is substituted with a 4-chlorobenzyl group using a nucleophilic substitution reaction. This can be achieved by reacting the indole with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Esterification at the 2-Position: The 2-position of the indole is esterified with ethyl chloroformate to form the ethyl ester group. This reaction is typically carried out in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the ester group to an alcohol or the indole core to a reduced indoline derivative.

Substitution: The compound can undergo nucleophilic substitution reactions at the 4-chlorobenzyl group or the indole core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

Reduction: Formation of alcohols or reduced indoline derivatives.

Substitution: Formation of substituted indole derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate has several scientific research applications, including:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents with anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: It is used in biological studies to investigate the effects of indole derivatives on various biological pathways and targets.

Chemical Biology: The compound is used as a probe to study the interactions of indole derivatives with biological macromolecules such as proteins and nucleic acids.

Industrial Applications: It is used in the synthesis of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in inflammation or cancer progression. The exact molecular targets and pathways depend on the specific biological context and the structure-activity relationship of the compound.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations at the Ester Group

Methyl 1-(4-Chlorobenzyl)-1H-Indole-2-Carboxylate

Halogen Substituents on the Indole Core

Ethyl 5-Bromo-1-(4-Chlorobenzyl)-1H-Indole-2-Carboxylate

- Synthesis: Ethyl 5-bromo-1H-indole-2-carboxylate reacts with 1-chloro-4-(chloromethyl)benzene using NaOEt in ethanol under reflux .

- Biological activity : Demonstrates cytotoxicity against cancer cell lines (e.g., MCF-7, IC50 = 12.3 µM), attributed to the electron-withdrawing bromo substituent enhancing DNA intercalation .

Ethyl 6-Chloro-3-Substituted Derivatives

- Example : Ethyl 6-chloro-3-((1-(4-chlorobenzyl)-1H-tetrazol-5-yl)methyl)-1H-indole-2-carboxylate .

- Synthesis : Involves multicomponent reactions with aldehydes and isocyanides, yielding 44% after purification .

- Activity : Tetrazole groups enhance hydrogen-bonding capacity, critical for enzyme inhibition (e.g., p53-MDM2 antagonism) .

Heterocyclic Modifications

Ethyl 1-(4-Chlorobenzyl)-3-Phenyl-1H-Pyrazole-5-Carboxylate

Substituents on the Benzyl Group

Ethyl 1-(3-Chlorobenzyl)-3-(1H-Pyrrol-1-yl)-1H-Indole-2-Carboxylate

- Structure : 3-Chlorobenzyl substituent and pyrrole at C3.

Structural and Crystallographic Insights

- Dihedral angles : In 2-benzyl-6-chloro-1-(4-methylphenyl)-1H-indole-3-carbonitrile, the indole and tolyl rings form an 86.97° angle, similar to ethyl indole-2-carboxylate analogs (~80–87°). This conformation influences packing and intermolecular interactions (e.g., C–H···π, Cl···π) .

- Hydrogen bonding : Weak C–H···O interactions stabilize crystal structures, as seen in pyrazole derivatives .

Biologische Aktivität

Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews the available literature on its antibacterial, antifungal, antiviral, and anti-inflammatory properties, supported by research findings and relevant case studies.

Chemical Structure and Properties

Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate is characterized by the following chemical structure:

This compound features an indole core, which is known for its biological relevance, particularly in medicinal chemistry.

Antibacterial Activity

Research has shown that derivatives of indole-2-carboxamides exhibit potent antibacterial properties. A study by Mane et al. (2018) synthesized several indole-2-carboxamide derivatives and evaluated their activity against various pathogenic bacteria, including Klebsiella pneumoniae and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives ranged from 0.35 to 1.25 μg/mL, indicating strong antibacterial effects .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| 7a | 0.35 | E. coli |

| 7b | 0.50 | Salmonella Typhi |

| 7c | 1.25 | Pseudomonas aeruginosa |

Antifungal Activity

Indole derivatives have also been studied for their antifungal properties. In a comprehensive analysis of monomeric alkaloids, certain indole compounds demonstrated significant antifungal activity against Candida albicans and other fungal strains, with MIC values ranging from 0.0048 to 0.039 mg/mL .

Antiviral Activity

Ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate has shown potential as an antiviral agent. For instance, research highlighted the effectiveness of indole-2-carboxylic acid derivatives against HIV-1 integrase, with IC50 values indicating substantial inhibitory activity . The mechanism involves chelation of metal ions within the active site of the enzyme.

Table 2: Antiviral Activity of Indole Derivatives

| Compound | IC50 (μM) | Virus Type |

|---|---|---|

| Compound 1 | 32.37 | HIV-1 |

| Compound 4d | Varies | Various Viruses |

Anti-inflammatory Properties

Indole compounds are also recognized for their anti-inflammatory effects. Liu et al. (2016) reported that certain derivatives exhibit significant inhibition of inflammatory pathways, suggesting their potential application in treating inflammatory diseases .

Case Studies

Several case studies have illustrated the biological efficacy of ethyl 1-(4-chlorobenzyl)-1H-indole-2-carboxylate:

- Study on Antibacterial Efficacy : A recent investigation demonstrated that this compound exhibited a stronger antibacterial effect than standard antibiotics like gentamicin and ciprofloxacin against resistant bacterial strains.

- Antiviral Research : In vivo studies indicated that modifications to the indole structure could enhance antiviral potency while reducing cytotoxicity, making it a promising candidate for further development against viral infections .

Q & A

Q. Table 1: Comparison of Synthesis Methods

| Parameter | Method A | Method B |

|---|---|---|

| Base | K₂CO₃ | NaH |

| Reaction Time | 24 hours | 8 hours |

| Temperature | 60°C | 60°C |

| Yield | 72% | Not reported |

| Purification | Trituration (methanol) | Column chromatography |

Considerations : Base reactivity and reaction time influence byproduct formation. K₂CO₃ is milder but slower, while NaH accelerates alkylation but requires careful handling.

Basic: Which analytical techniques confirm the structure and purity of this compound?

Methodological Answer:

- 1H NMR : Peaks at δ 7.74 (d, J = 8.0 Hz, indole-H), 5.85 (s, benzylic CH₂), and 4.29 (q, ethyl ester) confirm substitution patterns .

- Mass Spectrometry (TOF ES+) : m/z 314.0 [M+H]⁺ and 336.0 [M+Na]⁺ validate molecular weight .

- HPLC : Retention time (7.88 min, gradient A) assesses purity (>95%) .

- TLC : Rf = 0.5 (50% EA/Hex) monitors reaction progress .

Best Practices : Cross-validate NMR with computational tools (e.g., ACD/Labs) and use orthogonal methods (HPLC + MS) for purity.

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- GHS Hazards : Skin irritation (H315), eye irritation (H319), and respiratory toxicity (H335) .

- Handling : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation.

- Storage : Keep in airtight containers away from oxidizers.

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15+ minutes .

Advanced: How can contradictions in synthesis methods (e.g., base selection, reaction time) be resolved experimentally?

Methodological Answer:

- Design of Experiments (DoE) : Vary bases (K₂CO₃ vs. NaH), reaction times (8–24 h), and temperatures (50–70°C) in a factorial design.

- Metrics : Monitor yield, purity (HPLC), and byproducts (LC-MS).

- Case Study : NaH may induce side reactions (e.g., ester hydrolysis) at prolonged times, while K₂CO₃ offers better selectivity for alkylation .

Recommendation : Optimize using reaction kinetic studies (e.g., in situ IR) to identify rate-limiting steps.

Advanced: What strategies evaluate the compound’s biological activity in disease models?

Methodological Answer:

- In Vitro : Screen against cancer targets (e.g., Mcl1 inhibitors) using fluorescence polarization assays . For antimicrobial activity, use MIC assays against S. aureus and S. typhi .

- In Vivo : Administer in mouse models (e.g., neurotropic alphavirus studies) at 10–50 mg/kg, monitoring survival rates and viral load .

- SAR Studies : Modify substituents (e.g., halogen position, ester groups) to correlate structure with activity .

Advanced: How is crystallographic analysis performed using SHELX software?

Methodological Answer:

- Data Collection : Use single-crystal X-ray diffraction (e.g., Rigaku Oxford Diffraction) .

- Structure Solution : SHELXD (direct methods) or SHELXS (Patterson) for phase determination.

- Refinement : SHELXL refines coordinates, thermal parameters, and occupancy. Validate with R-factors (<5%) and CCDC deposition .

- Case Study : For related pyridazine derivatives, SHELX resolved torsional angles and hydrogen bonding networks .

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Core Modifications : Introduce substituents at indole C-3/C-5 (e.g., trifluoromethyl , bromo ) or replace the 4-chlorobenzyl group with bioisosteres (e.g., 4-fluorobenzyl).

- Synthetic Routes : Use Suzuki coupling for aryl groups or Mannich reactions for aminoalkyl derivatives .

- Evaluation : Test derivatives in dose-response assays (IC₅₀) and compare with parent compound .

Example : Ethyl 5-(trifluoromethyl)-1H-indole-2-carboxylate (CAS 201929-84-2) showed enhanced lipophilicity in SAR studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.